molecular formula C20H18ClNO2 B1326587 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid CAS No. 862710-15-4

8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid

Cat. No. B1326587
CAS RN: 862710-15-4
M. Wt: 339.8 g/mol
InChI Key: NHKNMYMBZMWTPL-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, has been the subject of numerous studies . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid consists of a quinoline ring system, which is a benzene ring fused with a pyridine moiety . The compound also contains an isobutyl group attached to the phenyl ring and a carboxylic acid group attached to the quinoline ring .


Chemical Reactions Analysis

Quinoline compounds, including 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, can participate in both electrophilic and nucleophilic substitution reactions . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid include a molecular weight of 339.82 . More specific properties such as melting point, boiling point, solubility, and others are not provided in the search results.

Scientific Research Applications

Hydrogen-Bonded Structures and Synthesis Methods

Research by Gotoh and Ishida (2009) examined the hydrogen-bonded structures of isomeric compounds of quinoline, providing insights into the interactions between quinoline derivatives and chloro- and nitro-substituted benzoic acids. The study highlights the significance of hydrogen bonds in determining the structural properties of these compounds, which could be relevant for designing quinoline-based molecules with desired chemical properties (Gotoh & Ishida, 2009).

Structural Analysis and Molecular Geometry

Polo-Cuadrado et al. (2021) conducted a detailed structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, a compound synthesized from quinoline-3-carboxylic acid. This study provides valuable information on the molecular geometry, hydrogen bond interactions, and theoretical and experimental spectral analysis, which are crucial for understanding the physical and chemical properties of quinoline derivatives (Polo-Cuadrado et al., 2021).

Helical Structures and Foldamers

Jiang et al. (2003) explored the design, synthesis, and structural studies of helical quinoline-derived oligoamide foldamers. The research demonstrates the ability to achieve bent and helical conformations in quinoline derivatives, offering potential applications in developing novel biomimetic structures and materials (Jiang et al., 2003).

Cytotoxic Activity and Molecular Docking Studies

Bhatt et al. (2015) focused on the synthesis and evaluation of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activity and potential as anticancer agents. The study not only demonstrates the compounds' efficacy against various cancer cell lines but also includes molecular docking studies to elucidate their mechanism of action (Bhatt, Agrawal, & Patel, 2015).

Antimicrobial Evaluation

Kumar and Kumar (2021) synthesized and evaluated new quinoline derivatives for their antimicrobial activity. Their research adds to the understanding of quinoline's potential in developing new antimicrobial agents, showcasing the broad spectrum of activity against various microorganisms (Kumar & Kumar, 2021).

Future Directions

The future directions for research on 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid and similar compounds could involve the development of new synthesis methods, the exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

8-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-12(2)10-13-6-8-14(9-7-13)18-11-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKNMYMBZMWTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid

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